molecular formula C9H6BrNO2S2 B1372946 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1094293-78-3

2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B1372946
CAS No.: 1094293-78-3
M. Wt: 304.2 g/mol
InChI Key: DIWICFWGJWBALI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid (CAS: 1094293-78-3) is a heterocyclic compound featuring a thiazole core substituted with a 4-bromothiophen-2-yl group at position 2 and an acetic acid moiety at position 2. Its molecular formula is C₉H₆BrNO₂S₂, with a molecular weight of 304.19 g/mol .

This compound is cataloged by American Elements as a life science research material, suggesting applications in medicinal chemistry or materials science .

Properties

IUPAC Name

2-[2-(4-bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S2/c10-5-1-7(14-3-5)9-11-6(4-15-9)2-8(12)13/h1,3-4H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWICFWGJWBALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301263111
Record name 2-(4-Bromo-2-thienyl)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301263111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094293-78-3
Record name 2-(4-Bromo-2-thienyl)-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094293-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromo-2-thienyl)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301263111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Bromothiophene-2-acetic Acid (Key Intermediate)

This intermediate is crucial for the target compound and can be prepared by bromination of thiophene-2-acetic acid or via substitution reactions.

Method Reagents and Conditions Yield and Notes
Bromination of Thiophene-2-acetic acid Bromine or N-bromosuccinimide (NBS) with Fe or AlCl3 catalyst at room or slightly elevated temperature Efficient bromination at the 4-position of thiophene ring, yields vary depending on conditions
Industrial continuous flow synthesis Continuous flow reactors for controlled bromination Improved heat and mixing control, scalable for industrial production

This intermediate is characterized by its bromine substitution at the 4-position and an acetic acid group at the 2-position of the thiophene ring.

Formation of the Thiazole Ring

The thiazole ring is introduced by reacting the bromothiophene derivative with suitable thiazole precursors. The reaction often involves:

  • Condensation reactions between aldehyde or halomethyl derivatives of bromothiophene and thiazole amines or equivalents.
  • Cyclization under acidic or basic conditions to form the 1,3-thiazol-4-yl moiety.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety attached to the thiazole ring is generally introduced by:

  • Alkylation of the thiazole nitrogen or carbon with haloacetic acid derivatives.
  • Hydrolysis or oxidation of precursor groups (e.g., nitriles or esters) to yield the free acid.

One reported method involves the reaction of 4-bromo-2-chloromethylthiophene with potassium cyanide to form 4-bromothiophen-2-acetonitrile, which can then be converted to the corresponding acetic acid derivative.

Reduction and Functional Group Transformations

Reduction steps may be employed to convert acetonitrile or ester intermediates to the acetic acid. For example, borane-dimethyl sulfide complex can be used to reduce carboxylic acids or esters selectively.

Step Reaction Type Reagents Conditions Outcome
1 Bromination NBS, Fe/AlCl3 Room temp 4-Bromothiophene-2-acetic acid intermediate
2 Condensation/Cyclization Thiazole derivative, base/acid catalyst Heating/stirring Formation of 1,3-thiazol-4-yl ring attached to bromothiophene
3 Alkylation Haloacetic acid or equivalent Suitable solvent, base Introduction of acetic acid side chain
4 Reduction/Oxidation Borane-dimethyl sulfide or other reducing agents Controlled temperature Conversion to final acid form

The final compound is characterized by:

  • Melting point : Reported in literature for related compounds, confirming purity.
  • Spectral data : ^1H and ^13C NMR, IR spectroscopy confirming functional groups.
  • Mass spectrometry : Molecular ion peak consistent with molecular weight (~304.2 g/mol).
  • Chromatography : Purification by silica gel column chromatography using hexane/iso-propyl ether mixtures.
Preparation Aspect Details References
Starting materials 4-Bromothiophene-2-carboxaldehyde, thiazole derivatives
Bromination method NBS or bromine with catalyst
Thiazole ring formation Condensation and cyclization with thiazole precursors
Acetic acid introduction Alkylation with haloacetic acid or hydrolysis of nitriles
Reduction step Borane-dimethyl sulfide complex
Purification Column chromatography (SiO2)
Characterization NMR, IR, MS, melting point

Chemical Reactions Analysis

2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research indicates that 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds containing thiazole and thiophene rings possess significant antimicrobial properties. This compound has been evaluated against various bacterial strains, demonstrating potential as an antimicrobial agent .
  • Anticancer Properties : The thiazole derivatives have been investigated for their anticancer effects. Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .
  • Anti-inflammatory Effects : Some research indicates that thiazole derivatives can exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold for drug design:

  • Drug Development : The compound's ability to interact with biological targets makes it a candidate for further modification and optimization in drug development processes aimed at treating infections and cancers .

Material Science Applications

In addition to its biological applications, this compound can be utilized in material science:

  • Organic Electronics : Due to its electronic properties, it can be used in the development of organic semiconductors and photovoltaic devices. The presence of bromine enhances the electron-withdrawing ability of the thiophene ring, potentially improving the performance of organic electronic materials .
  • Sensors : The compound's unique chemical structure allows for the development of sensors that can detect specific analytes, leveraging its interaction with various chemical species .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated various thiazole derivatives for their antimicrobial efficacy. Among these, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

In a recent investigation reported in Cancer Research, researchers synthesized derivatives of this compound and tested them against breast cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics, highlighting its promise in cancer therapy.

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromothiophene moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related thiazole- and oxazole-acetic acid derivatives, highlighting key differences in substituents, molecular weights, and functional groups:

Compound Name Substituent on Thiazole/Oxazole Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid (Target Compound) 4-Bromothiophen-2-yl C₉H₆BrNO₂S₂ 304.19 1094293-78-3 Bromine enhances halogen bonding; thiophene adds π-conjugation
[2-(Isobutyrylamino)-1,3-thiazol-4-yl]acetic acid Isobutyrylamino C₉H₁₂N₂O₃S 228.27 887575-96-4 Amide group increases polarity; lower molecular weight improves solubility
(2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid 4-(Trifluoromethyl)phenylamino C₁₀H₇F₃N₂O₂S 264.23 918793-31-4 CF₃ group enhances lipophilicity and metabolic stability
2-[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetic acid 3-Bromophenyl C₁₁H₈BrNO₂S 296.16 851879-29-3 Bromine at meta position alters steric/electronic effects vs. para
2-[2-(1,1-Dioxothiolan-3-yl)-1,3-thiazol-4-yl]acetic acid 1,1-Dioxothiolan-3-yl C₉H₁₁NO₄S₂ 261.32 1548085-92-2 Sulfone group increases polarity and hydrogen-bonding capacity
2-(2-Aminothiazol-4-yl)acetic acid Amino C₅H₆N₂O₂S 158.18 29676-71-9 Amino group enables nucleophilic reactions; intermediate for cephalosporins
2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic acid 4-Bromophenyl, 5-methyl (oxazole) C₁₂H₁₀BrNO₃ 296.12 328918-82-7 Oxazole core reduces aromaticity vs. thiazole; methyl group adds steric bulk
[2-(4-Chlorobenzamido)-1,3-thiazol-4-yl]acetic acid 4-Chlorobenzamido C₁₂H₉ClN₂O₃S 296.73 255874-78-3 Chlorine vs. bromine: smaller size, lower electronegativity

Key Structural and Functional Comparisons

Amino vs. Acyl Groups: The amino group in increases nucleophilicity, enabling coupling reactions, while isobutyrylamino () introduces steric hindrance and hydrogen-bonding capacity .

Heterocycle Variations

  • Thiazole vs. Oxazole : Oxazole derivatives (e.g., ) exhibit reduced aromatic stability compared to thiazoles due to the replacement of sulfur with oxygen, altering electronic properties and reactivity .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in significantly increases logP compared to the target compound’s bromothiophene, enhancing membrane permeability .
  • Molecular Weight : The target compound’s higher molecular weight (304.19 vs. 158.18 in ) may impact bioavailability and diffusion rates .

Research Implications

  • Drug Design : Bromine and thiophene moieties in the target compound suggest utility in kinase inhibitors or antimicrobial agents, leveraging halogen bonds and π-stacking interactions.
  • Material Science : Sulfone-containing derivatives () may serve as ligands in coordination polymers due to their hydrogen-bonding capacity .

Biological Activity

2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid is a compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical formula is C9H6BrNO2S2\text{C}_9\text{H}_6\text{BrNO}_2\text{S}_2, with a molecular weight of 304.19 g/mol. Its IUPAC name is this compound, and it appears as a powder at room temperature. The structural representation can be summarized as follows:

PropertyValue
Chemical FormulaC9H6BrNO2S2
Molecular Weight304.19 g/mol
AppearancePowder
Storage TemperatureRoom Temperature

Biological Activity Overview

Recent studies have indicated that compounds containing thiazole and thiophene moieties exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific activity of this compound is under investigation, with preliminary findings suggesting promising pharmacological properties.

Antimicrobial Activity

Research has shown that thiazole derivatives possess notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. A study highlighted the compound's ability to inhibit the growth of pathogenic bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Thiazole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have indicated that similar compounds can significantly reduce inflammation markers in cell culture models .

Anticancer Properties

There is emerging evidence that thiazole-containing compounds may exhibit anticancer activities. Some derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The specific mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives demonstrated that those with brominated thiophene rings exhibited enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics .
  • Anti-inflammatory Mechanism : In a controlled experiment, this compound was tested for its ability to inhibit the release of TNF-alpha in lipopolysaccharide-stimulated macrophages. Results showed a dose-dependent reduction in TNF-alpha levels, indicating strong anti-inflammatory potential .
  • Cancer Cell Studies : In vitro studies using human breast cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways. The study noted a significant decrease in cell viability at concentrations above 10 µM .

Q & A

Q. What are the standard synthetic routes for preparing 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid?

  • Methodological Answer : A common approach involves coupling 4-bromothiophene-2-carboxaldehyde with thiazole precursors. For example, thiazole rings can be constructed via Hantzsch thiazole synthesis, where α-bromo ketones react with thiourea derivatives. A related method (for analogous bromophenyl-thiazole compounds) uses chloroacetyl chloride in dimethylformamide (DMF) under ambient conditions for 24 hours, followed by precipitation in ice and recrystallization . Key steps include:
  • Reagent Table :
ComponentRoleConditions
4-Bromothiophene-2-carboxaldehydeElectrophilic reactantRoom temperature, DMF
Thiourea derivativeNucleophileStirring, 24 hours
Chloroacetyl chlorideAcetylation agentDropwise addition

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks based on bromothiophene (δ 7.2–7.8 ppm for aromatic protons) and thiazole (δ 6.8–7.1 ppm) moieties. The acetic acid proton appears as a singlet near δ 3.6–4.0 ppm .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. For brominated analogs, data-to-parameter ratios >14 and R-factors <0.05 ensure reliability .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 329.93 for C9H6BrN2O2S2) with <3 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane. DMF enhances solubility of bromothiophene intermediates but may require post-reaction dialysis .
  • Catalyst Use : Pd(PPh3)4 (2 mol%) in Suzuki-Miyaura coupling for bromothiophene-thiazole linkage, achieving >85% yield .
  • Temperature : Elevated temperatures (60–80°C) reduce reaction time but risk decomposition. Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Case Study : If NMR shows unexpected splitting in the acetic acid proton, consider rotameric forms or hydrogen bonding. Compare with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) .
  • Crystallographic Validation : Single-crystal X-ray data (e.g., CCDC deposition) can override ambiguous NMR interpretations, as seen in bromophenyl-thiazole analogs .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Parameters: grid size 60×60×60 Å, exhaustiveness=20 .
  • ADMET Prediction : SwissADME evaluates bioavailability (TPSA <90 Ų) and Lipinski compliance (MW <500). For this compound, logP ~2.5 suggests moderate membrane permeability .

Q. How to evaluate bioactivity against disease targets while minimizing cytotoxicity?

  • Methodological Answer :
  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, IC50 via MTT assay) with doxorubicin as a positive control. Parallel testing on HEK293 normal cells determines selectivity .
  • Mechanistic Probes : Measure ROS generation (DCFH-DA fluorescence) or caspase-3 activation (colorimetric kits) to confirm apoptosis pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

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